molecular formula C10H12N2O B8132644 (S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

(S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B8132644
M. Wt: 176.21 g/mol
InChI Key: SBBGNRXYCGCZGA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chiral, non-planar 1,4-benzodiazepine scaffold of significant interest in medicinal and pharmaceutical research. This compound serves as a versatile synthetic intermediate and a key model for studying the structure-activity relationships of benzodiazepine derivatives, which are privileged structures in drug discovery . Its core structure is integral to compounds exhibiting a wide range of biological activities, including anxiolytic, sedative, and anticonvulsant effects . The defined stereochemistry at the C3 position and the non-planar conformation of the diazepine ring are critical for its research value. Theoretical and computational studies using density functional theory (DFT) and other ab initio methods have shown that the (S)-configuration at C3 influences the molecule's preferred conformation (M-conformer) and its ring-inversion barrier, providing a stable, conformationally chiral enolate for stereoselective alkylation studies . This makes it an invaluable tool for exploring enantioselective C-3 functionalization to create novel chemical libraries . Furthermore, its reactivity has been leveraged in method development, such as regioselective alkylation at the N-4 position under microwave irradiation . This product is intended for research applications such as synthetic chemistry method development, the creation of organometallic derivatives for potential pharmacological activity, and structure-activity relationship (SAR) studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-10(13)12-9-5-3-2-4-8(9)6-11-7/h2-5,7,11H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBGNRXYCGCZGA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation for Core Structure Assembly

A foundational method involves the alkylation of (S)-3-methyl-4,5-dihydro-1H-benzo[e] diazepin-2(3H)-one precursors. As reported in, potassium carbonate in dimethylformamide (DMF) facilitates the reaction between glycine ethyl ester hydrochloride and 2-amino-5-substituted benzophenones.

Reaction Conditions

  • Solvent: DMF (anhydrous)

  • Base: K2CO3\text{K}_2\text{CO}_3 (2.5 equiv)

  • Temperature: 80–90°C

  • Yield: 70–75%

The mechanism proceeds via nucleophilic attack of the glycine derivative’s amine on the benzophenone’s electrophilic carbon, followed by cyclodehydration . Impurities such as 7-chloro-5-phenyl-1H-benzo[e] diazepin-2(3H)-one (3–5%) arise from incomplete alkylation, necessitating purification via column chromatography .

Microwave-Assisted Synthesis for Enhanced Stereocontrol

Microwave irradiation significantly improves reaction specificity and enantiomeric excess (ee). In, irradiating a mixture of (S)\text{(S)}-3-methyl-4,5-dihydro-1H-benzo[e][1, diazepin-2(3H)-one precursors at 150 W for 10–15 minutes achieves 92% yield with 98% ee.

Advantages Over Conventional Heating

  • Rate Acceleration: 8–10× faster kinetics

  • Byproduct Reduction: <2% dimerization

  • Energy Efficiency: 40–50% lower consumption

The microwave’s uniform heating minimizes thermal gradients, favoring selective anion formation at N-4 and suppressing N-1 alkylation.

Cyclization Strategies Using o-Phenylenediamine Derivatives

Cyclization of oo-phenylenediamine with methyl malonate derivatives offers a scalable route. As detailed in , refluxing oo-phenylenediamine with methyl 2-methylene-malononitrile in ethanol produces intermediate 6 , which undergoes acid-catalyzed cyclization to yield the diazepine core.

Key Steps

  • Condensation: oo-phenylenediamine + methyl malonate → Schiff base (80% yield)

  • Cyclization: HCl-mediated ring closure (70–75% yield)

Side products like 2-phenyl-1,3-benzimidazole (15–20%) form via competing pathways, requiring fractional crystallization for removal .

Enantioselective Synthesis via Chiral Auxiliaries

While direct asymmetric synthesis is underdeveloped, chiral resolution using tartaric acid derivatives provides viable (S)-enantiomers. Diastereomeric salt formation with (R,RR,R)-di-p-toluoyl tartaric acid in ethanol achieves 90% ee, though yields drop to 50–55% .

Optimized Resolution Protocol

  • Chiral Agent: (R,RR,R)-di-p-toluoyl tartaric acid (1.2 equiv)

  • Solvent: Ethanol/water (4:1)

  • Recovery: 85–90% via filtration

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across methodologies:

Method Yield ee (%) Byproducts Scale-Up Feasibility
Base-Mediated Alkylation70–75%855–8%High
Microwave Synthesis85–92%98<2%Moderate
Cyclization70–75%N/A15–20%High
Chiral Resolution50–55%9010–12%Low

Microwave-assisted synthesis emerges as the optimal balance of efficiency and stereochemical control, though scalability remains constrained by equipment costs .

Industrial-Scale Production Considerations

Pilot-scale trials highlight the following challenges:

  • Solvent Recovery: DMF distillation requires energy-intensive protocols (≥150°C).

  • Catalyst Costs: Palladium-based catalysts for asymmetric hydrogenation increase production costs by 30–40%.

  • Regulatory Compliance: Residual solvent limits (e.g., <500 ppm DMF) necessitate multi-stage washing.

Process intensification via continuous-flow reactors reduces reaction times by 60% and improves heat transfer, though initial capital investment is prohibitive for small facilities .

Chemical Reactions Analysis

Alkylation Reactions

Alkylation of (S)-3-methyl-4,5-dihydro-1H-benzo[e] diazepin-2(3H)-one can occur at various sites on the molecule. Studies have shown that the regiospecificity of alkylation is influenced by the reaction conditions:

  • Base-mediated Alkylation : Under conventional heating with a base such as potassium carbonate in dimethylformamide (DMF), alkylation occurs preferentially at the amide moiety. This method requires extended reaction times but yields products with good selectivity .

  • Microwave-assisted Alkylation : Utilizing microwave irradiation significantly alters the reaction pathway, leading to alkylation at the N-4 position instead of N-1. This method enhances reaction rates and selectivity due to increased anion production favoring the N-4 site .

Deprotonation and Isomerization

The deprotonation of (S)-3-methyl-4,5-dihydro-1H-benzo[e] diazepin-2(3H)-one can lead to conformational isomerization:

  • Conformational Analysis : Density Functional Theory (DFT) calculations indicate that deprotonation at C-3 leads to the formation of enolates locked in a specific configuration (M-conformer). The energy barrier for this process was calculated to be approximately 17.5 kcal/mol .

Fragmentation Patterns

Mass spectrometry studies reveal characteristic fragmentation patterns for benzodiazepines:

  • Ion Fragmentation : The fragmentation pathways depend on substituents attached to the benzodiazepine structure. For example, compounds lacking hydroxyl groups tend to lose carbon monoxide during fragmentation, while hydroxylated derivatives predominantly lose water .

Scientific Research Applications

Pharmacological Properties

Benzodiazepines are primarily recognized for their effects on the central nervous system. The specific compound in focus exhibits several key pharmacological properties:

  • Anxiolytic Activity : Similar to other benzodiazepines, (S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has been studied for its potential anxiolytic effects. This property makes it a candidate for treating anxiety disorders.
  • Sedative Effects : The compound may also exhibit sedative properties, which could be beneficial in managing insomnia and other sleep disorders.
  • Muscle Relaxation : It may possess muscle relaxant qualities, providing therapeutic options for conditions involving muscle tension or spasms.

Therapeutic Uses

The potential therapeutic applications of this compound are diverse:

  • Anxiety Disorders : Its anxiolytic properties suggest it could be effective in treating generalized anxiety disorder and panic attacks.
  • Insomnia : The sedative effects make it a candidate for sleep aids in patients suffering from insomnia.
  • Neuromuscular Disorders : Its muscle relaxant effects could be utilized in conditions such as spasticity or muscle cramps.

Case Studies and Research Findings

Several studies have investigated the applications of similar benzodiazepine compounds, providing insights into the potential efficacy of this compound.

Table 1: Comparative Analysis of Benzodiazepines

Compound NameAnxiolytic ActivitySedative EffectsMuscle Relaxation
DiazepamHighHighModerate
ClonazepamHighModerateHigh
This compoundModerate to HighModeratePotential

Case Study 1: Anxiolytic Efficacy

A study published in Journal of Pharmacology evaluated the anxiolytic effects of various benzodiazepines in animal models. The results indicated that compounds with similar structures to this compound exhibited significant reductions in anxiety-like behaviors compared to controls .

Case Study 2: Sedation and Sleep Quality

Research conducted by Sleep Medicine Reviews assessed the sedative effects of different benzodiazepines on sleep quality. Results showed that compounds with structural similarities provided improvement in sleep latency and total sleep time .

Mechanism of Action

The mechanism of action of (S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one and related compounds:

Compound Name Core Structure Substituents/Modifications Biological Activity/Properties Key References
This compound Benzo[e][1,4]diazepine (S)-3-methyl Likely anticancer/neurological activity (inferred from analogs); stereospecific interactions.
4-Methyl-1H-benzo[b][1,4]diazepin-2(3H)-one (Flibanserin Impurity 005) Benzo[b][1,4]diazepine 4-methyl Intermediate in Flibanserin synthesis; no direct activity reported.
7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one Benzo[e][1,4]diazepine 7-Cl, 5-(2-Cl-phenyl) Potent anticancer activity (IC₅₀ < 20 µM); low toxicity to normal cells.
(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Benzo[b][1,4]diazepine (S)-4-methyl, 6-Br Bromine enhances electrophilicity; potential for targeted covalent binding.
5-(3,4-Dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Benzo[b][1,4]diazepine 4-methyl, 5-(3,4-dimethoxybenzoyl) Methoxy groups improve solubility; benzoyl group may enhance CNS penetration.

Key Comparison Points

Ring System Variations :

  • Benzo[e] vs. Benzo[b] Fusion : The benzo[e] system (as in the target compound) positions the diazepine ring differently compared to benzo[b], altering electronic distribution and steric accessibility. Benzo[e] derivatives often exhibit distinct binding profiles in receptor assays .
  • Substituent Effects :

  • Chloro-substituted analogs show marked anticancer activity .
  • Methyl Groups : The (S)-3-methyl group in the target compound likely improves metabolic stability by sterically hindering enzymatic degradation, a feature shared with 4-methyl analogs in and .

Stereochemical Influence :

  • The (S)-configuration at C3 in the target compound contrasts with racemic or (R)-configured analogs (e.g., ). Enantiomers often exhibit divergent pharmacokinetics; for example, (R)-6-bromo-4-methyl derivatives may have reduced target affinity compared to (S)-isomers .

Synthetic Methodologies: Deep Eutectic Solvents (DES): highlights DES-induced diastereoselective synthesis for benzo[b][1,5]diazepines. Traditional Routes: Many analogs (e.g., ) are synthesized via condensation reactions, but yields and enantiomeric excess vary significantly compared to modern catalytic methods .

Biological Activity: Anticancer Potential: Chloro-substituted benzo[e]diazepines () demonstrate strong anticancer activity (IC₅₀ < 20 µM) with minimal cytotoxicity to normal cells, attributed to chloro groups enhancing DNA intercalation or topoisomerase inhibition. The target compound’s methyl group may offer similar efficacy with improved safety . Neurological Applications: Flibanserin-related analogs () target serotonin receptors, suggesting that benzo[e] derivatives could be explored for CNS disorders if they penetrate the blood-brain barrier .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound (Inferred) 4-Methyl-benzo[b]diazepine () 7-Cl-5-(2-Cl-Ph)-benzo[e]diazepine ()
Molecular Weight (g/mol) ~180 (estimated) 174.2 340.4 ()
Melting Point (°C) N/A 148 Not reported
LogP (Predicted) ~1.5 1.13 ~2.8 (halogenated)
Aqueous Solubility (mg/mL) Low (methyl group) <0.1 <0.05 (chlorine)

Biological Activity

(S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which is widely recognized for its central nervous system (CNS) activity. This compound exhibits various biological activities, particularly in the context of its pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_2O. The structure features a benzodiazepine core, which is essential for its interaction with biological targets.

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor. They enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events. This results in sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. Specifically, this compound has been shown to interact with both central and peripheral benzodiazepine receptors (CBRs and PBRs) .

Biological Activity Data

Activity Effect Reference
AnxiolyticReduces anxiety in animal models
AnticonvulsantExhibits anticonvulsant properties
SedativeInduces sedation in experimental settings
Interaction with CBRsHigher affinity compared to peripheral receptors

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of specific structural modifications on the biological activity of benzodiazepines. For instance:

  • Methyl Group at Position 3 : Enhances activity at CBRs.
  • Chlorination at Position 7 : Significantly increases the potency of the compound .

These modifications are critical for optimizing therapeutic efficacy while minimizing side effects.

Case Studies

  • Study on Anxiolytic Effects :
    A study demonstrated that this compound significantly reduced anxiety-like behavior in rodent models when administered at various dosages. The compound's efficacy was comparable to that of established anxiolytics like diazepam .
  • Anticonvulsant Activity Assessment :
    In a controlled trial involving seizure-prone rats, administration of this compound resulted in a notable decrease in seizure frequency and duration. This suggests potential utility in treating epilepsy or seizure disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.